2-(2-methylphenoxy)phenol
Overview
Description
2-(2-methylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, with an additional 2-methylphenoxy group attached to the second position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-methylphenoxy)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable phenol derivative reacts with a halogenated aromatic compound under basic conditions. For example, the reaction can be performed using sodium hydride as a base and dimethylformamide (DMF) as a solvent, carried out under an argon atmosphere by heating the reaction mixture at 125°C for 24 hours .
Industrial Production Methods
Industrial production of phenol derivatives often involves large-scale chemical processes. The synthesis of phenol, 2-(2-methylphenoxy)- may utilize similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and efficiency. Industrial methods may also involve the use of catalysts and continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Quinones derived from phenols can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution reactions due to the activating effect of the hydroxyl group. Common reactions include nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), bromine (Br₂), sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halogenated, and sulfonated phenol derivatives
Scientific Research Applications
2-(2-methylphenoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of bioactive natural products and conducting polymers.
Medicine: Explored for its use in developing pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of phenol, 2-(2-methylphenoxy)- involves its interaction with molecular targets and pathways. Phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals and chelate metal ions . They also modulate cell signaling pathways and gene expression, contributing to their pharmacological effects .
Comparison with Similar Compounds
2-(2-methylphenoxy)phenol can be compared with other phenol derivatives:
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
2-Methylphenol (o-Cresol): Similar structure but lacks the additional phenoxy group.
4-Methylphenol (p-Cresol): Similar structure but with the methyl group in the para position.
This compound is unique due to the presence of both a hydroxyl group and a 2-methylphenoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylphenoxy)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYGHXFBLOWOMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431552 | |
Record name | Phenol, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26321-31-3 | |
Record name | Phenol, 2-(2-methylphenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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